5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2ClN3OS |
|---|---|
Molecular Weight |
187.61 g/mol |
IUPAC Name |
5-chloro-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H2ClN3OS/c6-5-8-3-2(4(10)9-5)11-1-7-3/h1H,(H,8,9,10) |
InChI Key |
FSHHAMFGEBYYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Thiazolo 4,5 D Pyrimidin 7 6h One Derivatives
Established Synthetic Pathways for the Thiazolo[4,5-d]pyrimidin-7(6H)-one Core
The construction of the fundamental thiazolo[4,5-d]pyrimidin-7(6H)-one framework can be achieved through various established synthetic routes. These methods often involve the strategic formation of either the thiazole (B1198619) or the pyrimidine (B1678525) ring as the final step.
Cyclization Reactions and Ring Closure Strategies
Cyclization reactions are a cornerstone in the synthesis of the thiazolo[4,5-d]pyrimidin-7(6H)-one core. These strategies often involve intramolecular reactions to form one of the heterocyclic rings.
The Thorpe-Ziegler reaction is a notable method for constructing the thiazole ring. This reaction typically involves the base-catalyzed intramolecular cyclization of a dinitrile, leading to an enaminonitrile which can be further elaborated to form the thiazole portion of the fused system. For instance, a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives was developed using an efficient Thorpe–Ziegler reaction as a key step. However, the Thorpe-Ziegler reaction has limitations, particularly with substrates containing a free amide at the 5-position of the thiazole, which can be challenging to introduce.
Oxidative cyclization presents another powerful strategy. This approach can be used to form the pyrimidinone ring. For example, using iodine as a catalyst, an oxidative cyclization reaction with an aldehyde can successfully synthesize thiazolo-pyrimidinone derivatives. This method has been optimized for solid-phase synthesis, allowing for the construction of diverse compound libraries. The reaction is typically performed at elevated temperatures in a solvent like DMSO and is tolerant of various aldehydes, including benzaldehyde, anisaldehyde, and tolualdehyde, often providing high yields.
Heterocyclization Approaches Utilizing Pyrimidine Precursors
An alternative and widely used approach involves starting with a pre-formed pyrimidine ring and subsequently constructing the thiazole ring onto it. A common strategy is the cyclization of 4-aminopyrimidin-5-yl thiocyanates. Another method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of a base to yield a 5-chlorothiazolo[4,5-d]pyrimidine-2(3H)-thione derivative.
The synthesis of thiazolo[3,2-a]pyrimidines, a related isomer, often involves the condensation of pyrimidine-2-thiones with reagents like chloroacetic acid or substituted 2-bromo-1-phenylethanones. These pyrimidine-2-thiones can be prepared through the Biginelli reaction.
Single-Step and Multi-Component Reaction Designs
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like thiazolopyrimidines in a single step. These reactions involve combining three or more starting materials in a one-pot synthesis, avoiding the isolation of intermediates. Various thiazolopyrimidine derivatives have been synthesized using MCRs under solvent-free conditions or with microwave assistance, often leading to good to excellent yields. For example, a one-pot, three-component reaction of an amine, an aldehyde, and a β-ketoester or 1,3-diketone can be heated to afford thiazolopyrimidine compounds.
Solid-phase synthesis has also been effectively employed to construct libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. This technique allows for the efficient synthesis of a large number of compounds through a stepwise process where the growing molecule is attached to a solid support. A library of 57 thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives was successfully synthesized using a four-step solid-phase method with high yields in each step.
Advanced Derivatization and Functionalization Strategies for the Thiazolopyrimidinone System
Once the core thiazolo[4,5-d]pyrimidin-7(6H)-one structure is in place, further derivatization and functionalization are often necessary to explore structure-activity relationships and develop compounds with desired properties.
Alkylation and Arylation Reactions
Alkylation and arylation reactions are common methods for introducing substituents onto the thiazolopyrimidinone scaffold. Direct alkylation of the sodium salt of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione has been used to prepare a series of 3-alkyl derivatives. Similarly, the sulfur atom of 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione can be alkylated with various alkyl halides.
Direct arylation reactions, catalyzed by transition metals like palladium, have emerged as a powerful tool for forming carbon-carbon bonds. While direct arylation of the thiazolo[4,5-d]pyrimidine system itself is not extensively detailed in the provided context, the arylation of related heterocyclic systems like 1,3-azoles suggests its potential applicability.
Nucleophilic Substitution Reactions at Specific Ring Positions
The thiazolo[4,5-d]pyrimidin-7(6H)-one ring system possesses several positions susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
The C-2 position of the thiazole ring is a common site for modification. For instance, a 2-(methylthio) group can be oxidized to a 2-(methylsulfonyl) group using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). This sulfonyl group then acts as a good leaving group and can be displaced by various nucleophiles, such as amines, to introduce diversity at the C-2 position.
The C-7 position of the pyrimidinone ring, particularly when it bears a chlorine atom as in 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one, is also a prime target for nucleophilic substitution. The chlorine atom can be displaced by various nucleophiles, including amines, to generate a library of 7-substituted derivatives. For example, the substitution of the chlorine atom in 5-chloro-7-methyl-2-(alkylthio)thiazolo[4,5-d]pyrimidines with morpholine (B109124) has been investigated.
Data Tables
Table 1: Examples of Synthetic Methodologies for the Thiazolo[4,5-d]pyrimidin-7(6H)-one Core
| Methodology | Key Reagents/Conditions | Ring Formed | Reference |
| Thorpe-Ziegler Reaction | Base-catalyzed intramolecular cyclization of a dinitrile | Thiazole | |
| Oxidative Cyclization | Iodine, Aldehyde, DMSO, 100 °C | Pyrimidinone | |
| Heterocyclization | Cyclization of 4-aminopyrimidin-5-yl thiocyanates | Thiazole | |
| Multi-Component Reaction | Amine, Aldehyde, β-ketoester, 60-65 °C, solvent-free | Thiazolopyrimidine | |
| Solid-Phase Synthesis | Stepwise synthesis on a solid support | Thiazolopyrimidine |
Table 2: Derivatization Reactions on the Thiazolo[4,5-d]pyrimidin-7(6H)-one System
| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |
| Alkylation | N-3 | Sodium salt, Alkyl halide | 3-Alkyl derivatives | |
| Nucleophilic Substitution | C-2 | 1. mCPBA; 2. Amine, Et3N | 2-Amino derivatives | |
| Nucleophilic Substitution | C-7 | Morpholine | 7-Morpholino derivative |
Introduction of Diverse Functional Groups (e.g., trifluoromethyl, amino, thio- and sulfonyl-moieties)
The core structure of thiazolo[4,5-d]pyrimidin-7(6H)-one allows for the introduction of various functional groups, which is crucial for modifying its physicochemical and biological properties.
Trifluoromethyl Group: The trifluoromethyl (CF₃) moiety is a highly lipophilic and electronegative functional group known to enhance the metabolic stability and bioavailability of drug candidates. nih.gov A key strategy for its introduction into the thiazolo[4,5-d]pyrimidine scaffold involves the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride. mdpi.com This reaction directly forms the pyrimidine ring, incorporating the CF₃ group at the 5-position to yield 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. nih.govmdpi.com
Thio- and Sulfonyl-Moieties: Thioether groups can be introduced early in the synthesis. For instance, a 2-(methylthio) group can be incorporated by methylating a thiol intermediate with methyl iodide. mdpi.com This thio-moiety serves as a versatile handle for further transformations. Oxidation of the 2-(methylthio) group, commonly achieved with an oxidizing agent like meta-Chloroperoxybenzoic acid (mCPBA), converts it into a 2-(methylsulfonyl) group. mdpi.comresearchgate.net This sulfonyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. researchgate.net
Amino Group: The introduction of amino functionalities is often accomplished via nucleophilic substitution of a suitable leaving group, such as a sulfonyl group. Following the oxidation of a 2-(methylthio) derivative to a 2-(methylsulfonyl) derivative, the sulfonyl group can be displaced by various amines. mdpi.com For example, treatment of 2-(methylsulfonyl)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one with butylamine (B146782) in the presence of a base like triethylamine (B128534) (Et₃N) results in the formation of 2-(butylamino)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one. mdpi.com This method provides a direct route to a wide range of N-substituted amino derivatives.
| Functional Group | Methodology | Key Reagents | Resulting Moiety | Reference |
|---|---|---|---|---|
| Trifluoromethyl | Cyclization of a thiazole-5-carboxamide (B1230067) precursor | Trifluoroacetic anhydride | 5-CF₃ | mdpi.com |
| Thio | Methylation of a thiol intermediate | Methyl iodide | 2-SMe | mdpi.com |
| Sulfonyl | Oxidation of a thioether | mCPBA | 2-SO₂Me | mdpi.comresearchgate.net |
| Amino | Nucleophilic substitution of a sulfonyl group | Primary/Secondary Amines (e.g., butylamine), Et₃N | 2-NHR | mdpi.com |
Green Chemistry Approaches in Thiazolopyrimidinone Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of thiazolopyrimidinones has benefited from the application of green chemistry principles, including sustainable solvents, alternative catalyst systems, and energy-efficient techniques.
Utilization of Sustainable Solvents and Reaction Media (e.g., Low Melting Mixtures, Ionic Liquids)
Ionic liquids (ILs) are salts that are liquid at relatively low temperatures and are considered green solvents due to their negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.com These properties make them attractive alternatives to volatile organic compounds. In the synthesis of precursors for thiazolopyrimidinones, such as dihydropyrimidin-2(1H)-thiones, ILs have been used effectively as reaction media for the Biginelli condensation. ijnc.ir The use of ILs can facilitate product isolation and solvent recycling, aligning with the principles of green chemistry. tcichemicals.com Similarly, low melting mixtures, such as glycerol:proline, have been successfully employed as innovative and sustainable solvents for synthesizing related fused thiazolopyrimidinone derivatives. tandfonline.com
Catalyst-Free and Supported Catalyst Systems (e.g., nanocomposites)
Developing catalyst-free reactions is a primary goal of green chemistry as it simplifies purification processes and reduces waste. The synthesis of certain thiazolopyrimidine derivatives has been achieved under catalyst-free conditions. For example, the condensation and cyclization of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione with ethyl bromoacetate (B1195939) proceeds efficiently in acetone (B3395972) without the need for a catalyst to yield thiazolo[3,2-a]pyrimidines. ijnc.ir
Where catalysts are necessary, the focus has shifted to reusable and environmentally friendly options. Supported catalysts, such as magnetic nanoparticles, offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. The synthesis of related thiazole scaffolds has been successfully catalyzed by reusable NiFe₂O₄ nanoparticles, demonstrating a green and efficient approach. acs.org
Energy-Efficient Techniques (e.g., Microwave Irradiation, Ultrasonic Irradiation)
The use of alternative energy sources like microwave and ultrasonic irradiation can dramatically reduce reaction times, improve yields, and lead to cleaner reactions compared to conventional heating methods. dbuniversity.ac.in
Microwave Irradiation: Microwave-assisted synthesis has been widely applied to the preparation of various thiazolopyrimidine derivatives. nih.govnih.govcu.edu.eg This technique offers significant advantages, including enhanced reaction rates, higher yields, and shorter reaction times, making it a preferable method for preparing polyfused pyrimidine systems. nih.gov
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. dbuniversity.ac.inresearchgate.net The phenomenon of acoustic cavitation creates localized high-temperature and high-pressure "hot spots" that can accelerate reactions. dbuniversity.ac.in The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidines using ultrasonic irradiation has demonstrated benefits such as shorter reaction times, mild conditions, and excellent yields compared to conventional thermal methods. nih.gov
| Green Chemistry Approach | Example Application | Key Advantages | Reference |
|---|---|---|---|
| Sustainable Solvents | Use of ionic liquids or low melting mixtures in precursor synthesis | Low volatility, high thermal stability, recyclability | ijnc.irtandfonline.com |
| Catalyst-Free Systems | Condensation/cyclization reactions in acetone | Simplified purification, reduced catalyst waste | ijnc.ir |
| Supported Catalysts | Synthesis of thiazoles using reusable NiFe₂O₄ nanoparticles | Easy catalyst separation and reuse | acs.org |
| Microwave Irradiation | Synthesis of various thiazolopyrimidine derivatives | Reduced reaction time, improved yields, cleaner reactions | nih.govnih.gov |
| Ultrasonic Irradiation | Synthesis of fused pyrimidine systems | Mild conditions, shorter reaction times, high regioselectivity | dbuniversity.ac.innih.gov |
Solid-Phase Synthetic Methodologies for Thiazolopyrimidinone Libraries
Solid-phase synthesis is a powerful technique for the rapid and efficient generation of large libraries of compounds for drug discovery. mdpi.com This methodology has been successfully applied to construct libraries of thiazolo[4,5-d]pyrimidin-7(6H)-one and thiazolo[4,5-d]pyrimidine derivatives. mdpi.comrsc.org
The synthesis typically begins by anchoring a building block to a solid support (resin). The core thiazolo[4,5-d]pyrimidin-7(6H)-one structure is then built upon this support through a series of reactions, including Thorpe-Ziegler and cyclization steps. mdpi.comresearchgate.netnih.gov One of the key advantages of solid-phase synthesis is that excess reagents and by-products can be easily removed by simple washing and filtration, bypassing the need for traditional purification methods like chromatography after each step. mdpi.com
Molecular Structure and Electronic Properties of Thiazolo 4,5 D Pyrimidin 7 6h One Analogs
Conformational Analysis and Tautomerism Studies
The structural properties of thiazolo[4,5-d]pyrimidin-7(6H)-one analogs are primarily defined by the planarity of the fused ring system and the potential for tautomerism.
Tautomerism: A critical aspect of the structure of 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one is the existence of lactam-lactim tautomerism, a common feature in heterocyclic compounds containing an amide group within the ring. The compound can exist in equilibrium between the keto (lactam) form and the enol (lactim) form. mdpi.com The lactam form, this compound, is generally the more stable and predominant tautomer in the solid state and in most solvents. However, the lactim form, 5-Chloro iucr.orgnih.govthiazolo[4,5-d]pyrimidin-7-ol, can be significant in certain chemical environments and is crucial for understanding the molecule's reactivity and potential hydrogen bonding patterns.
| Tautomeric Form | Chemical Name | Structural Features |
|---|---|---|
| Lactam (Keto) | This compound | Features a carbonyl group (C=O) at position 7 and a protonated nitrogen (N-H) at position 6. |
| Lactim (Enol) | 5-Chloro iucr.orgnih.govthiazolo[4,5-d]pyrimidin-7-ol | Features a hydroxyl group (O-H) at position 7 and a nitrogen atom (C=N) at position 6. |
Aromaticity and Electronic Delocalization within the Fused Ring System
The thiazolo[4,5-d]pyrimidine (B1250722) nucleus is an aromatic heterocyclic system. The aromaticity arises from the cyclic, planar arrangement of atoms with a continuous ring of p-orbitals and the presence of 10 π-electrons (following Hückel's rule for polycyclic systems), which are delocalized over the two fused rings.
The electronic nature of the scaffold is significantly influenced by the heteroatoms. The nitrogen atoms in the pyrimidine (B1678525) ring act as electron-withdrawing centers, rendering this ring relatively electron-deficient. Conversely, the sulfur atom in the thiazole (B1198619) ring can donate electron density into the π-system. This push-pull electronic effect leads to a complex distribution of electron density across the molecule.
Intermolecular Interactions and Crystal Packing Motifs (if applicable from X-ray studies)
While a specific crystal structure for this compound is not widely published, extensive data from closely related thiazolo[4,5-d]pyrimidine analogs allow for a detailed prediction of its solid-state behavior. mdpi.com X-ray diffraction studies on these analogs reveal that crystal packing is dominated by a network of specific intermolecular interactions.
Hydrogen Bonding: The most significant interaction governing the crystal architecture is hydrogen bonding. In its predominant lactam form, the N-H group at position 6 acts as a hydrogen bond donor, while the carbonyl oxygen at position 7 is a strong hydrogen bond acceptor. This facilitates the formation of robust, centrosymmetric dimers through N—H···O hydrogen bonds. najah.edu These dimers can then serve as building blocks for more extended supramolecular structures like chains or sheets.
π–π Stacking: The planar, aromatic nature of the thiazolo[4,5-d]pyrimidine core promotes π–π stacking interactions between adjacent molecules. These interactions, where the electron-rich π-system of one molecule aligns with the π-system of a neighbor, are crucial for stabilizing the crystal lattice in a layered fashion. nih.gov
Hirshfeld Surface Analysis: This computational tool is used to analyze and quantify the intermolecular interactions within a crystal. For analogous heterocyclic systems, Hirshfeld analysis typically reveals the relative contributions of different types of atomic contacts to the crystal packing. iucr.orgnih.govmdpi.com A similar analysis for this compound would be expected to show a high percentage of H···H, O···H/H···O, and N···H/H···N contacts, quantitatively confirming the importance of van der Waals forces and hydrogen bonding.
| Interaction Type | Description | Typical Contribution (from Hirshfeld Analysis of Analogs) |
|---|---|---|
| H···H | Contacts between hydrogen atoms; represent van der Waals forces. | 35 - 45% |
| O···H/H···O | Primarily represents N-H···O hydrogen bonds. | 15 - 25% |
| C···H/H···C | Weaker C-H···π or C-H···O/N interactions. | 10 - 20% |
| N···H/H···N | Represents C-H···N hydrogen bonds. | 5 - 15% |
| π–π Stacking | Interaction between aromatic rings. | Qualitatively significant, often seen in layer formation. |
Reactivity Profiles and Mechanistic Investigations of Thiazolo 4,5 D Pyrimidin 7 6h One Derivatives
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of the 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one core is dominated by nucleophilic substitution pathways, owing to the electron-withdrawing character of the pyrimidine (B1678525) nitrogens and the fused thiazole (B1198619) ring. This electronic arrangement significantly activates the chlorine atom at the C5 position, rendering it an excellent leaving group for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The most prevalent reaction pathway for this compound and its derivatives is the nucleophilic aromatic substitution (SNAr) at the C5 position. The pyrimidine ring is inherently electron-poor, a characteristic that is further amplified by the adjacent thiazole moiety. This facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion. A common example involves the reaction with amines, such as morpholine (B109124), to yield the corresponding 5-amino-substituted derivatives. researchgate.net This reactivity is a cornerstone for the synthesis of diverse libraries of thiazolo[4,5-d]pyrimidine (B1250722) compounds. For instance, in the synthesis of 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione derivatives, the chlorine atom at the 5-position is readily substituted by morpholine. researchgate.net
Other Nucleophilic Reactions: Beyond simple amine displacement, the C5-chloro group can be replaced through various other nucleophilic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully employed to introduce aryl or heteroaryl substituents at this position. This is demonstrated in the synthesis of novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives, where a 5-chloro group is reacted with suitable boronic acids to form a new carbon-carbon bond.
The lactam function at the C7 position also presents a site for reactivity. After conversion of the 7-oxo group to a 7-chloro group using reagents like phosphorus oxychloride (POCl₃), this position also becomes susceptible to nucleophilic attack. mdpi.com
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity is a critical consideration in the functionalization of thiazolo[4,5-d]pyrimidine derivatives, particularly when multiple reactive sites are present. The inherent electronic properties of the heterocyclic system and the nature of the substituents dictate the preferred site of reaction.
In derivatives containing chloro-substituents at both the C5 and C7 positions (i.e., 5,7-dichlorothiazolo[4,5-d]pyrimidines), selective substitution can be achieved. The relative reactivity of these positions is influenced by the electronic environment. Often, the C7 position is more readily substituted by certain nucleophiles, such as ammonia, allowing for a stepwise functionalization strategy. Following the substitution at C7, the remaining C5-chloro group can then be targeted in a subsequent reaction, for example, a Suzuki coupling. This differential reactivity allows for controlled and regioselective synthesis of disubstituted products.
The preference for nucleophilic attack at the C4 (equivalent to C5 in the thiazolo[4,5-d]pyrimidine system) versus the C2 position in dichloropyrimidines is a well-studied phenomenon. Generally, the C4 position is more activated towards nucleophilic attack. stackexchange.com This preference is attributed to the greater stability of the Meisenheimer intermediate formed during the SNAr reaction, where the negative charge can be effectively delocalized by the adjacent nitrogen atom. stackexchange.comwuxiapptec.com
Stereoselectivity becomes relevant when introducing chiral centers, for instance, during the synthesis of nucleoside analogues where a ribofuranosyl group is attached to the heterocyclic core. In these cases, the glycosylation site and the resulting anomeric configuration (α or β) are of paramount importance. Studies on thiazolo[4,5-d]pyrimidine nucleosides have confirmed the formation of specific β-anomers at the N3 position through single-crystal X-ray analysis. nih.gov
Insights into Reaction Mechanisms through Kinetic and Thermodynamic Analyses
While specific kinetic and thermodynamic studies for this compound are not extensively documented in readily available literature, the reaction mechanisms can be inferred from established principles of heterocyclic chemistry.
The primary mechanism for the displacement of the chlorine atom at C5 is the Nucleophilic Aromatic Substitution (SNAr) mechanism. stackexchange.com This is a two-step process:
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring and the nitrogen atoms, which provides thermodynamic stability.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substitution product.
The rate of the SNAr reaction is typically dependent on the stability of the Meisenheimer complex. Electron-withdrawing groups on the ring enhance the reaction rate by further stabilizing this intermediate. researchgate.net Conversely, electron-donating groups would decrease the reactivity.
For palladium-catalyzed reactions like the Suzuki coupling, the mechanism involves a well-established catalytic cycle comprising three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the thiazolopyrimidine.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.
Reductive Elimination: The desired product is formed by the elimination of the coupled organic fragments, regenerating the palladium(0) catalyst.
Detailed kinetic analyses, such as determining reaction rate constants and activation energies, would provide deeper quantitative insights into these transformations but require specific experimental investigation. frontiersin.orgfrontiersin.org
Influence of Substituents on Chemical Reactivity
Substituents on the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold can profoundly influence its chemical reactivity, particularly the susceptibility of the C5-chloro group to nucleophilic substitution. The electronic nature of these substituents plays a pivotal role.
Electron-Withdrawing Groups (EWGs): The introduction of strong electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, at the C5 position (in place of hydrogen in the parent scaffold before chlorination) significantly activates the pyrimidine ring towards nucleophilic attack. mdpi.com For example, the synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines involves a cyclization reaction with trifluoroacetic anhydride. mdpi.com The resulting electron deficiency enhances the electrophilicity of the ring carbons. When a chlorine atom is subsequently introduced at the C7 position of this CF₃-substituted scaffold, it becomes highly activated, leading to increased biological activity in some cases, which may be correlated with its chemical reactivity. mdpi.com
Electron-Donating Groups (EDGs): Conversely, electron-donating groups would be expected to decrease the rate of nucleophilic substitution by reducing the electrophilicity of the pyrimidine ring.
The nature of the substituent also impacts the regioselectivity of reactions. In 2,4-dichloropyrimidines, an electron-donating substituent at C6 can shift the preference of SNAr reactions from the C4 to the C2 position. wuxiapptec.com Steric hindrance from bulky substituents can also play a role in directing the approach of the incoming nucleophile. wuxiapptec.com
The following table summarizes the influence of different substituents on the reactivity of the thiazolo[4,s-d]pyrimidine core based on reported synthetic transformations.
| Position | Substituent | Effect on Reactivity | Reaction Type Influenced | Reference |
|---|---|---|---|---|
| C5 | -Cl (Leaving Group) | Activates the position for nucleophilic attack. | SNAr, Suzuki Coupling | researchgate.net |
| C7 | Conversion of =O to -Cl | Activates the C7 position for nucleophilic substitution. | SNAr | mdpi.com |
| C5 | -CF₃ | Strongly activates the ring system towards nucleophilic attack due to its electron-withdrawing nature. | SNAr at other positions (e.g., C7) | mdpi.com |
| C2 | -SCH₃ | Can itself be displaced by strong nucleophiles under certain conditions, indicating its lability. | Nucleophilic Substitution | rsc.org |
Biological Activity Profiles: Mechanistic and Target Oriented Studies Non Clinical Focus
Investigation of Molecular Targets and Binding Interactions
Enzyme Inhibition Studies
Derivatives of the thiazolo[4,5-d]pyrimidine (B1250722) core have been investigated as inhibitors of various enzymes, demonstrating a range of potencies and selectivities.
Topoisomerase I (Topo I): A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones have been designed and synthesized as potential anticancer agents targeting Topoisomerase I. Among the synthesized compounds, two demonstrated significant cytotoxicity and inhibitory activity against this enzyme. Molecular docking studies have suggested potential binding modes within the Topo I-DNA complex.
Purine (B94841) Nucleoside Phosphorylase (PNP): Thioisosteres of 8-aminoguanine, namely 2,5-diaminothiazolo[5,4-d]pyrimidin-7(6H)-one and 2,4-diaminothiazolo[4,5-d]pyrimidin-7(6H)-one, were synthesized and evaluated for their ability to inhibit human purine nucleoside phosphorylase. These compounds were found to be weak inhibitors of PNP.
α-amylase and MARK4: While the broader class of pyrimidine (B1678525) derivatives has been explored for the inhibition of enzymes like α-amylase and microtubule affinity-regulating kinase 4 (MARK4), specific inhibitory data for 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one and its close analogs against these two particular enzymes is not extensively documented in the reviewed literature. Pyrazolo[3,4-d]pyrimidine derivatives have shown some promise as α-amylase inhibitors, with one cycloadduct derivative exhibiting an IC50 value of 134.30 μM. researchgate.net Similarly, certain 4,6-disubstituted pyrimidines have been identified as MARK4 inhibitors, with IC50 values in the micromolar range. nih.gov
Receptor Ligand Binding and Modulation
Adenosine (B11128) Receptors A1 and A2A: A number of thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been synthesized and evaluated for their affinity and potency at human adenosine receptors. One study identified a 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative with high affinity for both A1 and A2A receptors, exhibiting Ki values of 1.9 nM and 0.06 nM, respectively. rsc.org These compounds generally act as dual A1/A2A antagonists or inverse agonists. rsc.org
Cellular and Subcellular Effects (In Vitro Studies)
Antiproliferative Activity against Specific Cell Lines
The cytotoxic potential of thiazolo[4,5-d]pyrimidine derivatives has been evaluated against a variety of human cancer cell lines. A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines demonstrated notable antiproliferative activity. eujournal.org In particular, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be one of the most active compounds. eujournal.org Another study on thiazolo[5,4-d]pyrimidine derivatives identified a compound with potent activity against the MGC803 human gastric cancer cell line, with an IC50 value of 1.03 μM, while showing good selectivity against normal GES-1 cells (IC50 = 38.95 μM). nih.gov
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 | Melanoma | 24.4 | mdpi.com |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 | Melanoma | 25.4 | mdpi.com |
| Thiazolo[5,4-d]pyrimidine derivative 24 | MGC803 | Gastric Cancer | 1.03 | nih.gov |
| Thiazolo[5,4-d]pyrimidine derivative 7i | MGC-803 | Gastric Cancer | 4.64 | nih.gov |
| Thiazolo[5,4-d]pyrimidine derivative 7i | HGC-27 | Gastric Cancer | 5.07 | nih.gov |
| Thiazolo[5,4-d]pyrimidine derivative 7a | MGC-803 | Gastric Cancer | 5.13 | nih.gov |
Antimicrobial Properties against Bacterial Strains
Several studies have reported the synthesis and antimicrobial evaluation of new thiazolo[4,5-d]pyrimidine derivatives. nih.govresearchgate.net One study found that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. researchgate.net For instance, 5,7-dichloro-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine showed a minimum inhibitory concentration (MIC) of 10-20 μg/ml against S. aureus and 40 μg/ml against E. coli. researchgate.net Another investigation of 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines revealed that some compounds displayed appreciable antibacterial activities, particularly against S. aureus, comparable to ampicillin. nih.gov
| Compound Derivative | Bacterial Strain | MIC (μg/ml) | Reference |
|---|---|---|---|
| 5,7-dichloro-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine | Staphylococcus aureus ATCC 25923 | 10-20 | researchgate.net |
| 5,7-diamino-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine | Escherichia coli ATCC 25922 | 40 | researchgate.net |
| 5,7-dimercapto-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine | Staphylococcus aureus ATCC 25923 | 10-20 | researchgate.net |
Anti-inflammatory and Antiparasitic Actions
Anti-inflammatory Activity: Several thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.govnih.gov In one study, certain 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines exhibited anti-inflammatory activity comparable to indomethacin (B1671933) in animal models. nih.gov These compounds also showed in vitro inhibitory activity towards COX-1 and COX-2 enzymes. nih.gov Another study evaluated a series of thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives for their in vivo analgesic and anti-inflammatory activities, with some compounds showing significant inhibition of paw edema. nih.gov
Antiparasitic Actions: While the broader class of phenylpyrazolo[3,4-d]pyrimidines has been noted for potential antiparasitic activities, specific studies focusing on the antiparasitic, and particularly the leishmanicidal, effects of this compound and its direct analogs are not extensively detailed in the currently reviewed scientific literature.
Effects on DNA Synthesis and Cellular Signaling Pathways
The thiazolo[4,5-d]pyrimidine scaffold is a core component of molecules designed to interact with critical cellular signaling pathways, rather than directly interfering with DNA synthesis. Research has focused on the development of derivatives that act as potent and selective inhibitors of various protein kinases, which are key regulators of cell signaling.
One of the significant targets for this class of compounds is the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth, proliferation, and survival. The closely related building block, 5,7-Dichlorothiazolo[5,4-d]pyrimidine, has been utilized in the synthesis of inhibitors targeting mTOR and PI3Kδ caymanchem.com. For instance, a pyrazolo[4,3-d]pyrimidin-7(6H)-one analog, a bioisostere of the thiazolopyrimidinone core, was found to exhibit anticancer activity by inhibiting mTOR with nanomolar potency, ultimately leading to apoptosis nih.gov.
Furthermore, derivatives of the thiazolopyrimidine family have been developed as inhibitors of other important signaling kinases. 5,7-Dichlorothiazolo[5,4-d]pyrimidine has served as a precursor for synthesizing highly selective spleen tyrosine kinase (Syk) inhibitors caymanchem.com. Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. In a different context, certain oxazolo[5,4-d]pyrimidines, which are structurally similar, were observed to cause differential changes in the expression of signaling proteins in Jurkat and WEHI-231 cell lines, leading to apoptosis researchgate.net. These findings underscore the role of the broader azolopyrimidine scaffold in modulating cellular signaling cascades, primarily through kinase inhibition, which can affect cell fate and function.
Preclinical Evaluation in Animal Models (Non-Human In Vivo Studies)
Derivatives of the thiazolopyrimidinone scaffold have demonstrated significant efficacy in a variety of non-human, in vivo models, highlighting their therapeutic potential across different disease areas.
In the field of immunology and organ transplantation, a series of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine analogues were identified as novel immunosuppressive agents. A leading compound from this series was evaluated in a preclinical animal model of organ transplantation and showed excellent in vivo efficacy, suggesting its potential for preventing graft rejection researchgate.net.
Thiazolo[3,2-a]pyrimidine derivatives have been assessed for their anti-inflammatory properties. In a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, administration of these compounds led to significant lung histopathological improvements, demonstrating their potent anti-inflammatory activity in vivo nih.gov.
In the context of central nervous system disorders, specific thiazolo[5,4-d]pyrimidine derivatives have been evaluated for antidepressant-like activity. The compound 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine was tested in mice using the forced swimming test (FST), tail suspension test (TST), and sucrose (B13894) preference test (SPT). Its performance was comparable to the established antidepressant amitriptyline (B1667244), indicating its potential as a novel treatment for depression nih.govnih.gov.
Additionally, related triazolopyrimidinone (B1258933) derivatives have shown promise in neurological applications. In mouse models of epilepsy, certain compounds displayed superior anticonvulsant activities when compared to control drugs like sodium phenytoin (B1677684) and carbamazepine (B1668303) in maximal electroshock (MES) and subcutaneous pentylenetetrazole (Sc-PTZ) tests nih.gov.
| Compound Class | Animal Model | Therapeutic Area | Observed Effect |
| 7-N-Piperazinylthiazolo[5,4-d]pyrimidines | Organ Transplantation Model | Immunology | Immunosuppressive, potential to prevent graft rejection researchgate.net |
| Thiazolo[3,2-a]pyrimidines | LPS-Induced Acute Lung Injury (Mouse) | Inflammation | Attenuated lung injury, histopathological improvements nih.gov |
| Thiazolo[5,4-d]pyrimidines | Depression Models (FST, TST, SPT in Mice) | CNS Disorders | Antidepressant-like activity comparable to amitriptyline nih.govnih.gov |
| 1,2,4-Triazolopyrimidin-5-ones | Epilepsy Models (MES, Sc-PTZ in Mice) | CNS Disorders | Significant anticonvulsant activity nih.gov |
Structure-Activity Relationship (SAR) Analysis of Thiazolopyrimidinone Scaffolds
The biological activity of compounds based on the thiazolopyrimidinone scaffold is highly dependent on the nature and position of various substituents. Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties.
SAR analyses have revealed that modifications at different positions of the thiazolopyrimidinone ring system dramatically influence biological outcomes. For a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives designed as adenosine receptor antagonists, substitutions at the 5-position were critical for affinity and selectivity. The introduction of a furan-2-yl group at this position, combined with a 2-fluorobenzyl group at position 2, resulted in a compound with exceptionally high affinity for both the A1 and A2A adenosine receptors nih.gov.
In the development of immunosuppressive agents based on the 7-N-piperazinylthiazolo[5,4-d]pyrimidine structure, variations in the piperazinyl moiety were explored. These modifications led to the discovery of compounds with potent activity in the mixed lymphocyte reaction (MLR) assay, with the most effective congeners showing IC50 values below 50 nM researchgate.net.
For related antimicrobial thiazole-containing hybrids, SAR studies indicated that the presence of an aryl substituent in a thioether series was essential for both antibacterial and antifungal activities. The nature of the substituents on this aryl ring was also a key determinant of antimicrobial strength mdpi.com. This highlights a common theme where specific aromatic and heterocyclic appendages are crucial for receptor or enzyme engagement.
Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. This involves substituting an atom or a group with another that has similar physical or chemical properties cambridgemedchemconsulting.com. This approach has been applied to the thiazolopyrimidinone system and its analogs to improve efficacy and metabolic stability.
In a systematic study of the related triazolopyrimidine scaffold, the importance of the nitrogen atoms within the heterocyclic core was investigated. It was found that replacing the N3 nitrogen with a carbon atom to create an imidazo[1,2-a]pyrimidine (B1208166) core was well-tolerated and could even enhance binding affinity for the target enzyme, Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase nih.gov. Conversely, replacing the triazolopyrimidine core with a triazolo[1,5-a]pyridine system led to a 100-fold reduction in binding, demonstrating the critical role of the pyrimidine N5 nitrogen for activity nih.gov. These studies show that while some positions in the core structure are amenable to bioisosteric replacement, others are essential for maintaining biological function nih.gov.
The heterocycle of 1,2,4-triazolo[1,5-a]pyrimidine itself is considered a bioisostere for purine scaffolds, which are fundamental components of nucleic acids and signaling molecules like ATP mdpi.com. This inherent similarity allows these compounds to interact with biological targets that normally bind purines, such as kinases and G protein-coupled receptors. The goal of such replacements is to create a novel molecule that retains or improves upon the biological properties of the parent compound while potentially modifying its pharmacokinetics or reducing toxicity cambridgemedchemconsulting.comnih.gov.
| Original Scaffold/Group | Bioisosteric Replacement | Impact on Activity |
| Triazolopyrimidine (N3) | Imidazo[1,2-a]pyrimidine (C3) | Activity retained or improved nih.gov |
| Triazolopyrimidine | Triazolo[1,5-a]pyridine | 100-fold reduction in activity nih.gov |
| Purine | 1,2,4-Triazolo[1,5-a]pyrimidine | Acts as a successful bioisostere, enabling interaction with purine-binding targets mdpi.com |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one.
¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals for the two protons in the molecule: the proton on the thiazole (B1198619) ring and the N-H proton of the pyrimidinone ring. The chemical shift (δ, in ppm) of the thiazole proton would provide insight into its electronic environment, influenced by the adjacent sulfur and nitrogen atoms and the fused pyrimidine (B1678525) ring. The N-H proton would likely appear as a broader signal, and its chemical shift could be concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum would reveal five distinct signals, one for each carbon atom in the heterocyclic framework. The chemical shifts would differentiate the carbonyl carbon (C7), the carbons of the thiazole ring (C2 and C3a), and the carbons of the pyrimidine ring (C5 and C7a). The position of the C=O signal would be characteristically downfield.
Currently, specific, experimentally determined chemical shift and coupling constant data for this compound are not available in the reviewed scientific literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other. For this specific molecule, significant J-coupling is not expected between the isolated thiazole proton and the N-H proton, so strong cross-peaks might not be observed.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the thiazole ¹H signal to its corresponding ¹³C signal.
Detailed 2D NMR correlation data for this compound has not been reported in the available literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information on the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretching vibration of the pyrimidinone ring would be prominent, typically in the range of 1650-1700 cm⁻¹. Other expected peaks include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the thiazole ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the fused ring system, and a C-Cl stretching vibration.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations of the heterocyclic core.
Specific vibrational frequency data from experimental IR or Raman spectra for this compound could not be located in published studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions and Optical Properties
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore system.
UV-Vis Spectroscopy: The fused aromatic system of this compound constitutes a chromophore that would absorb light in the UV region. The spectrum would likely display absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions. The exact positions of these maxima are sensitive to the solvent used.
Fluorescence Studies: Fluorescence spectroscopy would determine if the molecule emits light after excitation and would characterize its emission spectrum, quantum yield, and lifetime. Such properties are dependent on the molecular rigidity and the nature of its lowest excited states.
No experimental UV-Vis absorption maxima or fluorescence data for this compound are currently documented in scientific databases.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For C₅H₂ClN₃OS, the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value.
Fragmentation Analysis: Under techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecule would break apart in a predictable manner. The resulting fragmentation pattern would provide evidence for the structure, with potential losses of fragments such as CO, Cl, and HCN, helping to confirm the presence of the pyrimidinone and chlorinated thiazole moieties.
A published mass spectrum detailing the molecular ion peak and specific fragmentation pathways for this compound is not available.
X-ray Crystallography for Three-Dimensional Structural Confirmation
There are no reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database or other reviewed literature.
Advanced Analytical Techniques for Purity and Mixture Analysis
The rigorous quality control of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). For this compound, a key intermediate in the synthesis of various therapeutic agents, a suite of advanced analytical techniques is employed to determine its purity and to analyze it within complex reaction mixtures. These methods are crucial for identifying and quantifying process-related impurities, degradation products, and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is frequently utilized, often in combination with ultraviolet (UV) detection. The choice of a suitable stationary phase, such as a C18 column, and a carefully optimized mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of the main compound from its impurities. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness.
For more comprehensive analysis, especially in complex mixtures, HPLC is often coupled with mass spectrometry (MS). This hyphenated technique, LC-MS, provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the structural elucidation of unknown impurities. By analyzing the fragmentation patterns obtained from tandem mass spectrometry (MS/MS), chemists can deduce the structures of co-eluting or trace-level impurities.
In the context of process development and impurity profiling, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC utilizes columns with smaller particle sizes, resulting in higher resolution, improved sensitivity, and faster analysis times. This allows for a more detailed fingerprint of the reaction mixture, enabling the detection of even minor impurities that might be missed with conventional HPLC.
While less common for routine purity analysis of a compound with this polarity, Gas Chromatography (GC) may be employed if volatile impurities are suspected or if the compound is derivatized to increase its volatility. Capillary Electrophoresis (CE) represents another powerful separation technique that can be applied, offering high efficiency and a different separation mechanism compared to liquid chromatography, which can be advantageous for resolving challenging impurity profiles.
The data generated from these advanced analytical techniques are critical for controlling the manufacturing process and ensuring that the final API meets the stringent purity requirements set by regulatory authorities.
Detailed Research Findings:
While specific, publicly available research focusing solely on the analytical method development for this compound is limited, the analytical approaches can be inferred from studies on the final products it is used to synthesize. For instance, in the synthesis of ticagrelor, numerous HPLC and LC-MS methods have been developed to control impurities, some of which may originate from or be related to the this compound intermediate.
Researchers have developed stability-indicating HPLC methods for related compounds that can separate the main component from various degradation products. These methods often employ gradient elution to resolve a wide range of polar and non-polar impurities. The conditions are typically optimized to achieve symmetric peak shapes and adequate resolution between all identified components.
The following interactive tables represent typical data that would be generated during the purity and mixture analysis of this compound using advanced analytical techniques.
Table 1: Representative HPLC Purity Analysis Data
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 5.8 min |
| Purity (%) | >99.5% |
Table 2: Illustrative UPLC-MS Data for Impurity Profiling
| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |
| 1 | 2.1 | 188.0 | Starting Material Impurity |
| 2 | 3.5 | 204.0 | This compound |
| 3 | 4.2 | 220.1 | Over-chlorinated Byproduct |
| 4 | 5.1 | 199.9 | Hydrolysis Product |
Table 3: Summary of Analytical Techniques for this compound Analysis
| Technique | Application | Key Advantages |
| HPLC-UV | Routine Purity Testing, Quantification | Robust, Reliable, Widely Available |
| UPLC-UV | High-Resolution Impurity Profiling | Faster Analysis, Higher Sensitivity |
| LC-MS/MS | Impurity Identification, Structural Elucidation | Provides Molecular Weight and Structural Information |
| GC-MS | Analysis of Volatile Impurities (with derivatization) | High Resolution for Volatile Compounds |
| Capillary Electrophoresis | Orthogonal Purity Assessment | High Efficiency, Different Selectivity |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to understand a compound's stability, reactivity, and electronic characteristics.
Elucidation of Electronic Structure and Reactivity Descriptors
No specific DFT studies detailing the electronic structure or reactivity descriptors for 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one have been reported in the available literature. Generally, such studies would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap typically implies higher reactivity. Other reactivity descriptors that would be determined include electronegativity, chemical hardness, and softness, which help in predicting how the molecule will interact with other chemical species.
Prediction of Spectroscopic Properties
There are no published studies on the theoretical prediction of spectroscopic properties (such as IR or NMR spectra) for this compound using quantum chemical methods. Computational spectroscopy is a valuable tool for complementing experimental data, aiding in the structural confirmation of synthesized compounds by predicting vibrational frequencies and chemical shifts.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand (like this compound) might interact with the binding site of a biological target, such as a protein or enzyme. A review of the literature did not yield any molecular docking studies specifically involving this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a ligand and the stability of a ligand-protein complex, offering a more dynamic picture of the binding process than static docking studies. No molecular dynamics simulations for this compound have been reported.
Computational Scaffold Analysis and Design Principles in Medicinal Chemistry
While specific computational studies on this compound are absent, the core structure, thiazolo[4,5-d]pyrimidine (B1250722), is well-recognized in medicinal chemistry. This core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov
The thiazolo[4,5-d]pyrimidine nucleus is a bioisosteric analog of purine (B94841), where a nitrogen atom at position 7 of the purine ring is replaced by a sulfur atom. nih.govnih.gov This structural similarity to essential biological molecules like adenine (B156593) and guanine (B1146940) allows derivatives of this scaffold to interact with a wide range of biological systems. nih.gov Because of this, the thiazolo[4,5-d]pyrimidine scaffold has been extensively utilized by medicinal chemists to design novel therapeutics with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory agents. nih.govnih.gov The design principle involves modifying the core scaffold at various positions to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target.
Applications in Chemical Sciences Excluding Therapeutic/clinical Development
Use as Intermediates in Complex Organic Synthesis
The thiazolo[4,5-d]pyrimidine (B1250722) framework, and specifically its chloro-substituted derivatives, serve as versatile intermediates in the construction of more complex molecular architectures. The chlorine atom at the 7-position of 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one is a key functional handle, rendering the carbon atom susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of substituents, thereby enabling the synthesis of diverse compound libraries.
One of the primary applications of chloro-thiazolopyrimidines is in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, the 7-chloro group can be readily displaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of 7-substituted thiazolo[4,5-d]pyrimidines. This strategy has been employed in the synthesis of various kinase inhibitors and other biologically active molecules. ssrn.comnih.goved.ac.ukmdpi.com The general reactivity of the chloro-substituted pyrimidine (B1678525) ring is a cornerstone of its utility in synthetic chemistry.
A notable example is the synthesis of 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-ylidenes, which are prepared from the corresponding 7-chloro-thiazolo[4,5-d]pyrimidine precursors. nih.gov This highlights how the chloro-derivative acts as a crucial stepping stone to introduce diverse amino groups, which are often essential for tuning the pharmacological properties of the final compounds.
Furthermore, the development of solid-phase synthesis methodologies for thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives underscores their importance as foundational building blocks. rsc.orgmdpi.comresearchgate.net Solid-phase synthesis allows for the rapid generation of large libraries of related compounds, which is a powerful tool in both drug discovery and materials science. The ability to anchor the thiazolo[4,5-d]pyrimidin-7(6H)-one core to a solid support and subsequently perform various chemical transformations further solidifies its role as a key intermediate in combinatorial chemistry.
The following table provides a summary of representative transformations involving the chloro-thiazolopyrimidine core, demonstrating its utility as a synthetic intermediate.
| Starting Material | Reagent/Condition | Product | Application/Significance |
| 7-chloro-thiazolo[4,5-d]pyrimidine derivative | Secondary amine | 7-amino-thiazolo[4,5-d]pyrimidine derivative | Synthesis of kinase inhibitors, CRF receptor modulators |
| Thiazolo[4,5-d]pyrimidin-7(6H)-one | Chlorinating agent (e.g., POCl₃) | 7-chloro-thiazolo[4,5-d]pyrimidine | Activation for nucleophilic substitution |
| Resin-bound thiazolo[4,5-d]pyrimidin-7(6H)-one | Various reagents | Library of diverse thiazolo[4,5-d]pyrimidine derivatives | High-throughput screening for biological activity |
Potential in Materials Science and Optoelectronic Applications (e.g., related thiazole (B1198619) systems)
While direct applications of this compound in materials science are not extensively documented, the electronic properties of the broader class of thiazole-fused heterocyclic systems suggest significant potential in this area. In particular, the isomeric thiazolo[5,4-d]thiazole (B1587360) scaffold has been identified as a promising building block for organic semiconductors and other optoelectronic materials. rsc.org
Thiazolo[5,4-d]thiazoles are noted for being electron-deficient systems with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π stacking. rsc.org These characteristics are highly desirable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The thiazolo[4,5-d]pyrimidine core shares some of these structural and electronic features, including a fused, heteroaromatic system that can participate in extended π-conjugation.
The photophysical properties of thiazole-containing systems are another area of interest. For example, luminescent metal-organic frameworks (LMOFs) based on thiazolo[5,4-d]thiazole have been developed for use as chemosensors for the detection of environmental contaminants. scientificarchives.com The intrinsic fluorescence of the thiazole moiety, coupled with the rigid and planar nature of the fused ring system, makes these compounds suitable for creating materials with tailored photoluminescent properties. This suggests that thiazolo[4,5-d]pyrimidine derivatives could also be explored for similar applications, leveraging their potential for strong luminescence and environmental sensing.
The key properties of related thiazole systems that indicate the potential of thiazolo[4,5-d]pyrimidines in materials science are summarized in the table below.
| Property | Relevance to Materials Science | Related Thiazole System |
| Electron-deficient nature | Suitable for n-type organic semiconductors in transistors and solar cells. | Thiazolo[5,4-d]thiazole |
| Rigid and planar structure | Promotes intermolecular π–π stacking, leading to high charge carrier mobility. | Thiazolo[5,4-d]thiazole |
| High oxidative stability | Enhances the operational lifetime of electronic devices. | Thiazolo[5,4-d]thiazole |
| Luminescence/Fluorescence | Enables applications in OLEDs, sensors, and bio-imaging. | Thiazolo[5,4-d]thiazole, other thiazole derivatives |
Given these parallels, it is reasonable to project that the thiazolo[4,5-d]pyrimidine scaffold, including derivatives of this compound, represents an underexplored but potentially fruitful area for the development of novel organic electronic materials.
Contributions to Chemical Methodology Development
Currently, the available scientific literature does not extensively detail the use of this compound or its derivatives as catalysts, ligands, or key reagents in the development of new, named chemical reactions or methodologies. The primary focus of research on this class of compounds has been their synthesis and evaluation for biological, particularly therapeutic, applications.
While the synthesis of thiazolo[4,5-d]pyrimidine derivatives has been the subject of methodological improvements, such as the development of efficient solid-phase synthesis protocols, the role of these compounds in advancing the broader field of synthetic methodology is not yet well-established. rsc.orgmdpi.comresearchgate.net Future research may uncover novel applications for this heterocyclic system in areas such as asymmetric catalysis, where chiral derivatives could serve as ligands for metal catalysts, or in the development of new multicomponent reactions, where the thiazolo[4,5-d]pyrimidine core could act as a versatile scaffold. However, at present, this remains a speculative area with limited published evidence.
Future Research Directions and Unexplored Avenues for Thiazolo 4,5 D Pyrimidin 7 6h One Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
Current synthetic strategies for thiazolo[4,5-d]pyrimidines often involve multi-step processes that may not be optimized for environmental impact. Future research should prioritize the development of novel synthetic routes with enhanced sustainability.
Key areas for development include:
Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to significantly reduce reaction times and increase yields for the synthesis of related thiazolopyrimidine derivatives by 17–23% compared to conventional heating methods. mdpi.com Adopting this technique for the synthesis of the 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one core and its analogs could offer substantial improvements in efficiency and energy consumption.
Green Solvents and Catalysts : Research should focus on replacing hazardous solvents and reagents with greener alternatives. This includes exploring the use of ionic liquids or catalyst-free conditions for key condensation and cyclization reactions, a strategy that has proven effective for other thiazolopyrimidine systems. ijnc.ir For instance, the Thorpe–Ziegler and subsequent cyclization reactions, which are fundamental to forming the core structure, are prime candidates for optimization using green chemistry principles. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Thiazolopyrimidine Derivatives
| Methodology | Traditional Synthesis | Microwave-Assisted Synthesis mdpi.com | Solid-Phase Synthesis mdpi.comrsc.org |
| Reaction Time | Hours to days | Minutes to hours | Variable, but amenable to automation |
| Yields | Often moderate | Increased by 17-23% | High overall yields (63-93% reported) |
| Purification | Often requires column chromatography | Simplified due to cleaner reactions | Simplified (filtration and washing) |
| Sustainability | High energy consumption, potential for hazardous solvents | Reduced energy consumption | Reduced solvent use, easier reagent handling |
Exploration of Underexplored Derivatization Positions
Much of the existing research on thiazolo[4,5-d]pyrimidines focuses on substitutions at the C2 and C7 positions. nih.govresearchgate.net For this compound, the C5 chloro group and the N6 nitrogen represent significantly underexplored sites for derivatization.
Future exploration should target:
N6-Position : The nitrogen at position 6 is typically a secondary amine in the parent structure. This site is ideal for alkylation or arylation to introduce a wide variety of substituents, which could modulate the molecule's steric and electronic properties.
C5-Position : The chlorine atom at C5 is a versatile chemical handle. While some research has introduced groups like trifluoromethyl at this position, mdpi.comnih.gov a systematic exploration of nucleophilic aromatic substitution reactions could yield novel derivatives with diverse functionalities.
C2-Position : While substitutions at C2 are common, the diversity of these substituents can be expanded. Moving beyond simple amines or thioethers to include more complex moieties via cross-coupling reactions could unlock new chemical space.
C7-Position : The ketone at C7 can be converted to a thione or chlorinated to a 7-chloro derivative, which serves as an excellent electrophilic site for introducing various nucleophiles (e.g., amines, alkoxides). mdpi.comnih.gov This strategy has been used to create libraries of 7-amino derivatives. mdpi.com
Deeper Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms underpinning the synthesis and derivatization of the thiazolo[4,5-d]pyrimidin-7(6H)-one core is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Key reactions that warrant detailed mechanistic investigation include:
Heterocyclization : The initial formation of the fused pyrimidine (B1678525) ring via cyclization of a thiazole (B1198619) precursor is a critical step. mdpi.comrsc.org Studies focusing on the kinetics and intermediates of this process could lead to more efficient and higher-yielding protocols.
Chlorination/Substitution : The mechanisms of chlorination at the C5 and C7 positions and the subsequent nucleophilic substitution reactions are of great importance. Understanding the regioselectivity and the factors influencing reaction rates would allow for more precise control over the synthesis of specific isomers and derivatives.
Advanced Computational Design of Thiazolopyrimidinone Analogs with Tuned Properties
Computational chemistry offers powerful tools for the rational design of novel molecules. While methods like molecular docking and QSAR have been applied to thiazolopyrimidines, their use has been predominantly aimed at discovering biologically active agents. nih.govnih.govmdpi.com The future lies in using these tools to predict and tune a wider range of chemical and material properties.
Advanced computational approaches should include:
Quantum Chemical Calculations : Using Density Functional Theory (DFT) to calculate electronic properties such as HOMO/LUMO energy levels, charge distribution, and reactivity indices. This can guide the design of molecules for applications in materials science, such as organic electronics.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational dynamics and intermolecular interactions of thiazolopyrimidinone analogs, which is crucial for designing materials with specific solid-state properties or for understanding interactions in non-biological systems. nih.govmdpi.com
In Silico Screening : Virtual screening of computationally designed libraries can be used to identify candidates with desired properties (e.g., specific absorption spectra, thermal stability, or electronic characteristics) before committing to synthetic efforts. mdpi.com
Table 2: Application of Computational Methods in Thiazolopyrimidinone Design
| Computational Method | Application | Potential Outcome |
| QSAR/Pharmacophore Modeling nih.govmdpi.com | Identify key structural features for a desired property. | Design of analogs with enhanced biological or material properties. |
| Molecular Docking nih.govnih.gov | Predict binding modes and affinities to biological targets or host materials. | Prioritization of compounds for synthesis; design of novel inhibitors or functional materials. |
| DFT Calculations | Determine electronic structure, reactivity, and spectroscopic properties. | Design of novel dyes, sensors, or organic semiconductor components. |
| MD Simulations nih.gov | Simulate molecular motion and intermolecular interactions over time. | Understanding of material stability, solubility, and conformational preferences. |
Expanding Applications in Non-Biological Chemical Fields
The research landscape for thiazolo[4,5-d]pyrimidines is overwhelmingly dominated by their potential applications in medicinal chemistry as anticancer, antimicrobial, and antiviral agents. nih.govnih.govnih.govrsc.org A significant unexplored avenue is the application of these compounds in non-biological fields. The electron-rich, planar, and heteroatomic nature of the this compound scaffold makes it an attractive candidate for:
Materials Science : As building blocks for organic semiconductors, fluorescent dyes, or liquid crystals. The fused aromatic system can facilitate π-π stacking and charge transport.
Coordination Chemistry : The multiple nitrogen and sulfur atoms can act as ligands for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with potential catalytic or sensing applications.
Organic Photovoltaics : Derivatives with tailored electronic properties could be investigated as components in organic solar cells, either as donors or acceptors.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
The most rapid and impactful advances in the chemistry of this compound will come from a holistic and synergistic research strategy. This approach involves a continuous feedback loop between different chemical disciplines:
Design : Computational tools are used to design novel target molecules with specific, predicted properties. mdpi.com
Synthesis : These targets are then synthesized using efficient, sustainable, and scalable methods, such as solid-phase or microwave-assisted techniques. mdpi.commdpi.com
Characterization : Advanced spectroscopic methods (e.g., 2D-NMR, single-crystal X-ray diffraction) are employed to unambiguously confirm the structure and study the properties of the new compounds. mdpi.comnih.gov
Feedback : The experimental data obtained from characterization is used to refine and validate the computational models, leading to more accurate predictions and the design of the next generation of improved compounds. nih.gov
By integrating these approaches, researchers can accelerate the discovery process, moving beyond serendipity to the rational design of functional molecules based on the versatile thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold.
Q & A
Q. What synthetic methodologies are effective for constructing the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold?
The thiazolo[4,5-d]pyrimidin-7(6H)-one core can be synthesized via Thorpe–Ziegler cyclization followed by halogenation. A solid-phase synthesis approach () offers high efficiency, with yields per step ranging from 65% to 97%. For example, reaction optimization in dichloromethane/acetonitrile (1:4 v/v) with K2CO3 as a base at reflux conditions for 12 hours achieves a 92% yield for a related triazolopyrimidinone derivative (). Key steps include:
- Cyclization : Use β-ethoxycarbonyl iminophosphoranes with aromatic isocyanates.
- Halogenation : Introduce chlorine via nucleophilic substitution or direct chlorination.
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | β-ethoxycarbonyl iminophosphorane, K2CO3, CH2Cl2/CH3CN | 92% | |
| Halogenation | PCl5 or Cl2 in DMF, 60°C | 70–85% |
Q. How can X-ray crystallography resolve structural ambiguities in thiazolo-pyrimidinone derivatives?
Single-crystal X-ray diffraction is critical for confirming planarity, hydrogen bonding, and π-π interactions. For example, in 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolopyrimidinone ():
- Planarity : The triazolopyrimidine ring system is nearly planar (max. deviation: 0.021 Å).
- Intermolecular interactions : Intramolecular C–H⋯O/N hydrogen bonds stabilize the conformation, while π-π stacking (centroid distance: 3.600 Å) governs crystal packing.
- Software : SHELXS97/SHELXL97 are widely used for structure solution/refinement ().
Table 2: Key Crystallographic Parameters ()
| Parameter | Value |
|---|---|
| Space group | C2/c (monoclinic) |
| a, b, c (Å) | 16.8429, 11.7890, 18.8309 |
| β (°) | 91.737 |
| R-factor | 0.082 |
Advanced Research Questions
Q. How can bioactivity discrepancies between in vitro and in vivo models be addressed for thiazolo-pyrimidinone derivatives?
Discrepancies often arise from metabolic stability or pharmacokinetic limitations. For antiviral activity (e.g., Chikungunya virus inhibition):
- In vitro assays : Use plaque reduction assays (EC50) and cytotoxicity profiling (CC50). Triazolopyrimidinones showed EC50 values <10 µM against viral capping enzyme nsP1 ().
- In vivo validation : Optimize solubility (e.g., prodrug strategies) and monitor bioavailability. Structural analogs with improved logP values (e.g., substituent tuning) enhance membrane permeability .
Q. What strategies mitigate synthetic challenges in introducing diverse substituents to the thiazolo-pyrimidinone core?
- Solid-phase synthesis : Enables rapid diversification (). For example, a 57-compound library was generated via four steps with high yields (65–97%).
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during halogenation or cross-coupling reactions.
- Contradictions : Some substituents (e.g., bulky aryl groups) reduce yields due to steric hindrance. Computational modeling (e.g., DFT) predicts feasible substitution patterns .
Q. How do π-π interactions and hydrogen bonding influence the biological activity of thiazolo-pyrimidinones?
- π-π stacking : Enhances binding to aromatic enzyme pockets (e.g., purine nucleoside phosphorylase inhibitors). Triazolopyrimidinones with centroid distances <4 Å show stronger inhibition (IC50 <1 µM) ().
- Hydrogen bonding : Intramolecular C–H⋯O/N bonds stabilize bioactive conformations. For example, 8-azaguanine analogs mimic guanine’s H-bonding profile, enabling enzyme inhibition ().
Table 3: Structure-Activity Relationships ()
| Substituent Position | Effect on Activity |
|---|---|
| 5-Amino | Enhances nucleoside phosphorylase inhibition |
| 2-Chloro | Improves metabolic stability |
| 7-Oxo | Critical for planar binding conformation |
Q. How can computational tools guide the design of thiazolo-pyrimidinone derivatives with improved selectivity?
- Docking studies : Predict binding modes to targets (e.g., TYK2 kinase). Triazolopyrimidinones with 2,5-disubstitution showed >100-fold selectivity over JAK1/2 ().
- MD simulations : Assess conformational stability in solvent. Derivatives with rigidified rings (e.g., fused bicyclic systems) exhibit prolonged target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
